Sustained Activity vs. G101V BCL-2 Mutant
S65487 demonstrates significantly greater retention of potency against the venetoclax-resistance-conferring G101V BCL-2 mutation. In biochemical assays, venetoclax IC50 increases from 0.24 ± 0.070 nM (WT) to 25 ± 5.4 nM (G101V), representing a ~104-fold loss of potency. Under identical conditions, S65487 IC50 increases from 0.13 ± 0.037 nM to 5.3 ± 0.54 nM, a ~41-fold shift that preserves sub-10 nM activity [1]. In RS4;11 cell viability assays, venetoclax IC50 shifts from 4.3 ± 0.34 nM (parental) to 110 ± 6.3 nM (G101V knock-in), while S65487 shifts from 12 ± 1.4 nM to 128 ± 6.9 nM [2]. S65487 also retains activity against the D103Y clinical mutant [3].
| Evidence Dimension | BCL-2 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | WT: 0.13 ± 0.037 nM; G101V: 5.3 ± 0.54 nM |
| Comparator Or Baseline | Venetoclax: WT 0.24 ± 0.070 nM; G101V 25 ± 5.4 nM |
| Quantified Difference | Venetoclax ~104-fold shift vs. S65487 ~41-fold shift; S65487 G101V IC50 is 4.7-fold lower than venetoclax G101V IC50 |
| Conditions | BCL-2 biochemical assay, 6 determinations |
Why This Matters
This retained potency against a major clinical resistance mutation directly impacts selection for venetoclax-refractory disease models or resistance mechanism studies.
- [1] PMC Table 6: BCL-2 biochemical assay IC50 (nM) values for venetoclax and S65487. PMC11129194. 2024. View Source
- [2] PMC Table 6: RS4;11 cell viability assay IC50 (nM) values for venetoclax and S65487. PMC11129194. 2024. View Source
- [3] Le Tiran A, Claperon A, Davidson J, et al. Abstract 1276: Identification of S65487/VOB560 as a potent and selective intravenous 2nd-generation BCL-2 inhibitor active in wild-type and clinical mutants resistant to Venetoclax. Cancer Research. 2021;81(13_Supplement):1276. View Source
